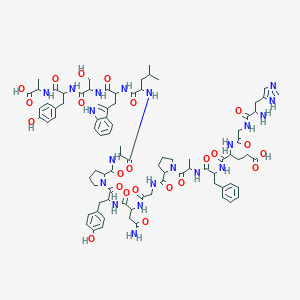
H-DL-His-Gly-DL-Glu-DL-Phe-DL-Ala-DL-Pro-Gly-DL-Asn-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a peptide, which is a chain of amino acids linked by peptide bonds. This particular peptide is composed of the following amino acids in order: Histidine (His), Glycine (Gly), Glutamic Acid (Glu), Phenylalanine (Phe), Alanine (Ala), Proline (Pro), Glycine (Gly), Asparagine (Asn), Tyrosine (Tyr), Proline (Pro), Alanine (Ala), Leucine (Leu), Tryptophan (Trp), Serine (Ser), Tyrosine (Tyr), and Alanine (Ala) .
Synthesis Analysis
Peptide synthesis involves the formation of a peptide bond between two amino acids. The process requires protection of certain amino and carboxyl groups during the synthesis to prevent unwanted reactions . The synthesis of this specific peptide would involve a series of such reactions, each adding one amino acid to the chain in the correct order .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the nature of the peptide bonds that link them together. Each amino acid has a specific side chain that can interact with the side chains of other amino acids, influencing the overall structure of the peptide .Chemical Reactions Analysis
The chemical reactions involving peptides primarily involve the making and breaking of peptide bonds. The formation of a peptide bond is a dehydration reaction, where a molecule of water is released. The breaking of a peptide bond, on the other hand, is a hydrolysis reaction, where a molecule of water is consumed .Direcciones Futuras
Propiedades
IUPAC Name |
5-[[1-[[1-[2-[[2-[[4-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H110N20O23/c1-44(2)31-59(77(119)101-62(35-51-38-89-57-16-10-9-15-55(51)57)78(120)103-65(42-106)80(122)100-61(76(118)95-47(5)85(127)128)33-49-19-23-53(107)24-20-49)98-72(114)45(3)93-82(124)67-18-12-30-105(67)84(126)64(34-50-21-25-54(108)26-22-50)102-79(121)63(37-68(87)109)97-70(111)41-91-81(123)66-17-11-29-104(66)83(125)46(4)94-75(117)60(32-48-13-7-6-8-14-48)99-74(116)58(27-28-71(112)113)96-69(110)40-90-73(115)56(86)36-52-39-88-43-92-52/h6-10,13-16,19-26,38-39,43-47,56,58-67,89,106-108H,11-12,17-18,27-37,40-42,86H2,1-5H3,(H2,87,109)(H,88,92)(H,90,115)(H,91,123)(H,93,124)(H,94,117)(H,95,118)(H,96,110)(H,97,111)(H,98,114)(H,99,116)(H,100,122)(H,101,119)(H,102,121)(H,103,120)(H,112,113)(H,127,128) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKIXKJAOQLLHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CN=CN8)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H110N20O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583188 |
Source


|
| Record name | Histidylglycyl-alpha-glutamylphenylalanylalanylprolylglycylasparaginyltyrosylprolylalanylleucyltryptophylseryltyrosylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1779.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-DL-His-Gly-DL-Glu-DL-Phe-DL-Ala-DL-Pro-Gly-DL-Asn-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-OH | |
CAS RN |
133531-91-6 |
Source


|
| Record name | Histidylglycyl-alpha-glutamylphenylalanylalanylprolylglycylasparaginyltyrosylprolylalanylleucyltryptophylseryltyrosylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

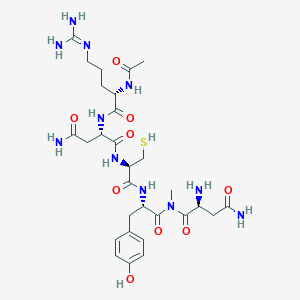

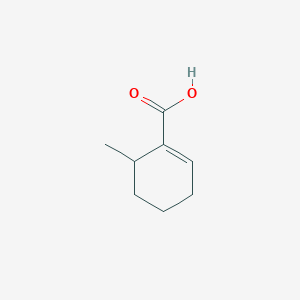


![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

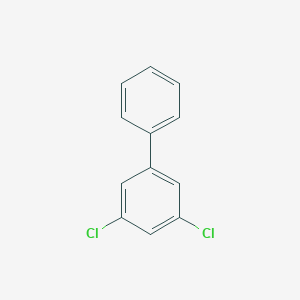

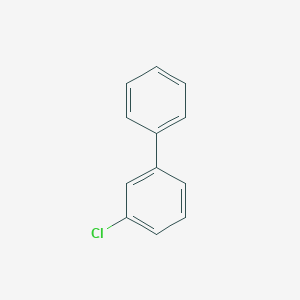
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)


